molecular formula C20H21Cl B12614035 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene CAS No. 919301-30-7

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B12614035
CAS No.: 919301-30-7
M. Wt: 296.8 g/mol
InChI Key: MCDIRUJNHIHTKY-UHFFFAOYSA-N
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Description

This compound features a bicyclic indene core with a 2,3-dihydro-1H-indene scaffold substituted at position 2 with a chloro(phenyl)methylidene group and at positions 1,1,3,3 with methyl groups. The chloro(phenyl)methylidene moiety introduces electron-withdrawing characteristics, while the tetramethyl substituents enhance steric bulk and hydrophobicity .

Properties

CAS No.

919301-30-7

Molecular Formula

C20H21Cl

Molecular Weight

296.8 g/mol

IUPAC Name

2-[chloro(phenyl)methylidene]-1,1,3,3-tetramethylindene

InChI

InChI=1S/C20H21Cl/c1-19(2)15-12-8-9-13-16(15)20(3,4)18(19)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

MCDIRUJNHIHTKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=C(C3=CC=CC=C3)Cl)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a chloro-substituted benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

(a) 2-[(3-Chlorophenyl)methylene]-1H-indene-1,3(2H)-dione
  • Key Differences : Contains 1,3-dione groups (electron-withdrawing) instead of tetramethyl substituents.
  • Impact : The dione groups increase polarity and reactivity in nucleophilic additions, contrasting with the hydrophobic tetramethyl groups in the target compound. This makes the dione derivative more suitable for applications requiring solubility in polar solvents .
(b) 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one
  • Key Differences : Replaces chloro(phenyl) with diphenylmethylidene and adds a ketone at position 1.
  • The absence of chloro and methyl groups reduces steric hindrance compared to the target compound .
(c) 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene
  • Key Differences : Lacks the chloro(phenyl)methylidene group and has a phenyl substituent at position 3.
  • Impact : The phenyl group at position 3 alters the electronic distribution, reducing electrophilicity at the methylidene position. The simpler substitution pattern may favor applications in polymer chemistry .

Functional Group Variations

(a) [Chloro(phenyl)methylidene]propanedinitrile
  • Key Differences : Features a dinitrile group instead of the indene core.
  • Impact : The electron-deficient dinitrile group facilitates reactions with nucleophiles, such as cycloadditions, which are less accessible in the target compound due to its sterically hindered indene framework .
(b) Tetramethyl-dioxaborolane-Indenyl Derivatives
  • Key Differences : Incorporates a boronate ester (dioxaborolane) group.
  • Impact : The boron-containing moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. This highlights the target compound’s limitations in transition metal-catalyzed processes .

Physicochemical Properties

Property Target Compound 2-[(3-Chlorophenyl)methylene]-1H-indene-1,3(2H)-dione 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene
Hydrophobicity High (tetramethyl groups) Low (polar dione groups) Moderate (phenyl substituent)
Electron Effects Electron-withdrawing (Cl, Ph) Strongly electron-withdrawing (diones) Electron-neutral (Ph)
Steric Bulk High (tetramethyl) Low Moderate (single phenyl)

Biological Activity

The compound 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (commonly referred to as CTMDI ) has garnered attention in recent research due to its potential biological activities. This article explores the biological activity of CTMDI through a detailed review of studies focusing on its antimicrobial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.

Chemical Structure and Properties

CTMDI is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22Cl
  • Molecular Weight : 294.83 g/mol

The presence of the chloro and phenyl groups in its structure is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of CTMDI against various bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria. The results indicated that CTMDI exhibited notable antibacterial activity, particularly against:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays demonstrated that CTMDI's effectiveness was comparable to that of commonly used antibiotics such as ampicillin and tetracycline. The Minimum Inhibitory Concentration (MIC) values for CTMDI against these bacteria ranged from 10 to 50 µg/mL, indicating a promising potential for further development as an antibacterial agent .

Cytotoxicity and Anticancer Activity

CTMDI's cytotoxic effects were assessed on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound showed significant cytotoxicity with IC50 values ranging between 15 to 30 µM. Notably, CTMDI induced apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of CTMDI has highlighted that modifications to its phenyl and chloro groups can enhance its biological activity. For example, the introduction of additional halogen atoms or functional groups has been shown to increase both antimicrobial and anticancer efficacy. This suggests that further derivatization could lead to more potent analogs .

Table 1: Antimicrobial Activity of CTMDI

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus20Ampicillin25
Escherichia coli50Tetracycline40

Table 2: Cytotoxicity of CTMDI on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-715Activation of caspase pathways

Case Study 1: Antibacterial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of CTMDI and tested their antibacterial properties. The study concluded that derivatives with additional halogen substitutions exhibited enhanced activity against MRSA strains compared to the parent compound .

Case Study 2: Anticancer Potential

A study in Cancer Research evaluated the anticancer effects of CTMDI on multiple cell lines. Results indicated that treatment with CTMDI led to a significant reduction in cell viability and promoted apoptosis in HeLa cells. The study emphasized the potential for CTMDI as a lead compound for developing new anticancer therapies .

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